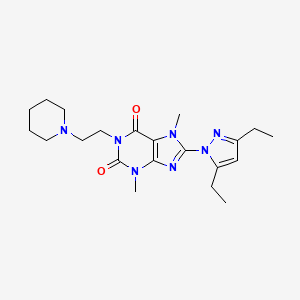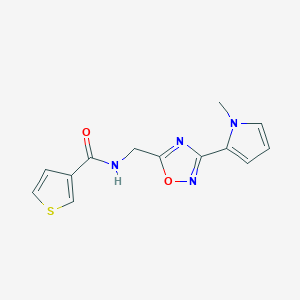![molecular formula C16H15N7O3 B2974092 3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034531-55-8](/img/structure/B2974092.png)
3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide” is a complex organic molecule with the molecular formula C16H15N7O3 . It contains several heterocyclic moieties, including oxadiazole, triazole, pyridine, and isoxazole rings. These types of structures are often found in pharmaceutical compounds due to their ability to bind with various enzymes and receptors in biological systems .
Scientific Research Applications
Antimicrobial Activity
Heterocyclic compounds like the one mentioned have been studied for their potential as antimicrobial agents. The presence of the imidazole ring, which is known for its biological activity, suggests that this compound could be effective against a range of microbial pathogens .
Anti-inflammatory Properties
Compounds with an imidazole moiety have shown anti-inflammatory properties in various studies. This compound could potentially be used in the development of new anti-inflammatory drugs .
Antitumor Applications
The structural complexity of this compound, with multiple rings and functional groups, indicates a high likelihood of biological activity, including antitumor properties. It could be a candidate for cancer research, particularly in the synthesis of novel chemotherapeutic agents .
Antidiabetic Effects
Imidazole derivatives have been reported to exhibit antidiabetic effects. This compound could be explored for its utility in managing diabetes through the modulation of biological pathways .
Antiviral Potential
Given the ongoing need for new antiviral drugs, the compound’s structure suggests it could be a scaffold for the development of medications targeting viral infections .
Antioxidant Capabilities
The oxidative stress response is a key area of research, and compounds like this one may have antioxidant capabilities that could be harnessed for therapeutic purposes .
CNS Activity
The central nervous system (CNS) is another area where heterocyclic compounds have shown promise. This compound could be investigated for its potential effects on the CNS, possibly as a neuroprotective agent .
Agricultural Chemicals
Heterocyclic compounds are often used in the synthesis of agricultural chemicals. This compound could be studied for its use in the development of new pesticides or herbicides .
Mechanism of Action
Target of action
The compound contains structural features of several heterocyclic compounds including oxadiazole, triazole, and isoxazole. These heterocycles are often found in bioactive molecules and can interact with a variety of biological targets. For example, triazole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Derivatives of these heterocycles have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
properties
IUPAC Name |
3,5-dimethyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O3/c1-8-13(9(2)25-21-8)15(24)17-7-12-19-20-14-11(5-4-6-23(12)14)16-18-10(3)22-26-16/h4-6H,7H2,1-3H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHRFFKRNVAFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2974011.png)
![3-[(Furan-2-yl)methyl]-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2974014.png)
![N,N-Dimethyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B2974015.png)
![2-Methyl-7-(phenylmethoxycarbonylamino)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974018.png)
![4-{[3-(Diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2974022.png)
![2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2974023.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2974025.png)
amino)acetate](/img/structure/B2974026.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide](/img/structure/B2974028.png)
![2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2974029.png)
![3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2974030.png)
